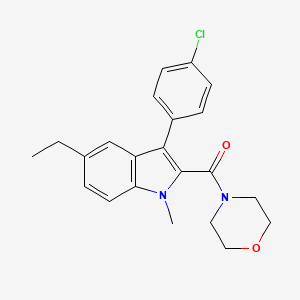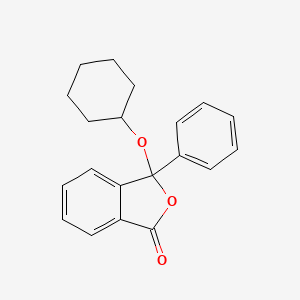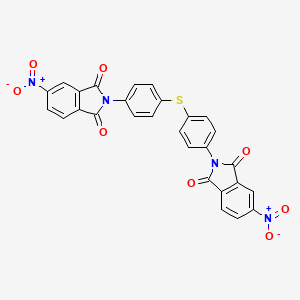
3-(4-chlorophenyl)-5-ethyl-1-methyl-2-(4-morpholinylcarbonyl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorophenyl)-5-ethyl-1-methyl-2-(4-morpholinylcarbonyl)-1H-indole, also known as CEMI, is a synthetic indole derivative that has been the subject of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.
作用机制
The mechanism of action of 3-(4-chlorophenyl)-5-ethyl-1-methyl-2-(4-morpholinylcarbonyl)-1H-indole is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, 3-(4-chlorophenyl)-5-ethyl-1-methyl-2-(4-morpholinylcarbonyl)-1H-indole inhibits the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. Inflammatory cells, 3-(4-chlorophenyl)-5-ethyl-1-methyl-2-(4-morpholinylcarbonyl)-1H-indole inhibits the activity of the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In neurons, 3-(4-chlorophenyl)-5-ethyl-1-methyl-2-(4-morpholinylcarbonyl)-1H-indole protects against oxidative stress and inflammation by activating the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-5-ethyl-1-methyl-2-(4-morpholinylcarbonyl)-1H-indole has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and survival in cancer cells, the suppression of pro-inflammatory cytokine production in inflammatory cells, and the protection against oxidative stress and inflammation in neurons. 3-(4-chlorophenyl)-5-ethyl-1-methyl-2-(4-morpholinylcarbonyl)-1H-indole has also been shown to improve cognitive function and reduce neurodegeneration in animal models of Alzheimer's disease.
实验室实验的优点和局限性
The advantages of using 3-(4-chlorophenyl)-5-ethyl-1-methyl-2-(4-morpholinylcarbonyl)-1H-indole in lab experiments include its synthetic accessibility, its potential therapeutic applications, and its ability to modulate various signaling pathways. The limitations of using 3-(4-chlorophenyl)-5-ethyl-1-methyl-2-(4-morpholinylcarbonyl)-1H-indole in lab experiments include its limited solubility in aqueous solutions, its potential toxicity, and the need for further studies to fully understand its mechanism of action.
未来方向
For the research of 3-(4-chlorophenyl)-5-ethyl-1-methyl-2-(4-morpholinylcarbonyl)-1H-indole include the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of 3-(4-chlorophenyl)-5-ethyl-1-methyl-2-(4-morpholinylcarbonyl)-1H-indole analogs with improved pharmacokinetic properties and reduced toxicity could lead to the discovery of new drugs for the treatment of various diseases.
合成方法
3-(4-chlorophenyl)-5-ethyl-1-methyl-2-(4-morpholinylcarbonyl)-1H-indole has been synthesized using various methods, including the Fischer indole synthesis, Suzuki-Miyaura cross-coupling reaction, and Buchwald-Hartwig amination. The Fischer indole synthesis involves the reaction of a phenylhydrazine derivative with an aldehyde or ketone in the presence of an acid catalyst. The Suzuki-Miyaura cross-coupling reaction involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The Buchwald-Hartwig amination involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst.
科学研究应用
3-(4-chlorophenyl)-5-ethyl-1-methyl-2-(4-morpholinylcarbonyl)-1H-indole has been studied for its potential therapeutic applications, including as an anticancer agent, an anti-inflammatory agent, and a neuroprotective agent. In vitro studies have shown that 3-(4-chlorophenyl)-5-ethyl-1-methyl-2-(4-morpholinylcarbonyl)-1H-indole inhibits the growth of cancer cells and reduces inflammation by suppressing the production of pro-inflammatory cytokines. In vivo studies have shown that 3-(4-chlorophenyl)-5-ethyl-1-methyl-2-(4-morpholinylcarbonyl)-1H-indole protects against neurodegeneration and improves cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
[3-(4-chlorophenyl)-5-ethyl-1-methylindol-2-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2/c1-3-15-4-9-19-18(14-15)20(16-5-7-17(23)8-6-16)21(24(19)2)22(26)25-10-12-27-13-11-25/h4-9,14H,3,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWNWWIGOXPIOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C(=C2C3=CC=C(C=C3)Cl)C(=O)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indol-2-yl](morpholin-4-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-methylphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5234337.png)
![5-acetyl-6-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5234340.png)
![ethyl 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-piperidinecarboxylate](/img/structure/B5234346.png)
![2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-6-nitro-1,3-benzothiazole](/img/structure/B5234348.png)
![N-methyl-5-(2-methylphenyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-triazin-3-amine](/img/structure/B5234352.png)
![1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]bis(4-methylpiperidine)](/img/structure/B5234358.png)

![2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-phenylacetamide](/img/structure/B5234381.png)
![N-[({4-[(4-bromobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B5234386.png)
![(3'R*,4'R*)-1'-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5234390.png)
![methyl 4-({[(2-isopropyl-1,3-benzoxazol-5-yl)carbonyl]amino}methyl)benzoate](/img/structure/B5234393.png)

![2-{3-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]phenyl}-4-(trifluoromethyl)pyrimidine](/img/structure/B5234415.png)
![3-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)propanamide](/img/structure/B5234433.png)